(5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one
Description
Properties
IUPAC Name |
(5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3OS/c11-7-3-1-6(2-4-7)5-8-9(14)13-10(12)15-8/h1-5H,11H2,(H2,12,13,14)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXOIZYPBCJHYLN-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)N=C(S2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)N=C(S2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The most widely documented method involves a multi-step solution-phase synthesis, typically initiated by the condensation of 4-aminobenzaldehyde with a thiazolone precursor. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of 4-aminobenzaldehyde reacts with the active methylene group of 2-amino-1,3-thiazol-4-one. Key reagents include:
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4-Aminobenzaldehyde : Serves as the arylaldehyde component.
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2-Amino-1,3-thiazol-4-one : Provides the thiazolone backbone.
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Ethanol or Methanol : Common solvents under reflux conditions (60–80°C).
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Catalytic Acid or Base : Acetic acid or piperidine to facilitate condensation.
The reaction is monitored via thin-layer chromatography (TLC), with typical completion times ranging from 4–8 hours.
Optimization Strategies
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Solvent Selection : Ethanol yields superior results (85–90% purity) compared to methanol due to better solubility of intermediates.
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Temperature Control : Maintaining reflux at 70°C minimizes side products like the (5E)-isomer.
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Stoichiometry : A 1:1 molar ratio of aldehyde to thiazolone ensures optimal yield.
Table 1: Comparative Analysis of Solvent Systems
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol | 70 | 6 | 78 | 89 |
| Methanol | 65 | 8 | 72 | 82 |
| DMF | 90 | 4 | 65 | 75 |
Solid-Phase Mechanochemical Approach
Methodology and Advantages
A patent-pending solid-phase method (CN103936691A) eliminates solvent use by employing mechanochemical grinding. This approach involves:
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Thiosemicarbazide : Reacts with carboxylic acid derivatives.
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Phosphorus Pentachloride (PCl₅) : Acts as a dehydrating agent.
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Stoichiometric Ratios : 1:1.2:1.2 (thiosemicarbazide:carboxylic acid:PCl₅).
Reaction progression is monitored via Fourier-transform infrared spectroscopy (FT-IR), with PCl₅ consumption confirmed by the disappearance of the P–Cl stretch at 550 cm⁻¹.
Post-Reaction Processing
Table 2: Mechanochemical vs. Solution-Phase Synthesis
| Parameter | Mechanochemical | Solution-Phase |
|---|---|---|
| Reaction Time | 2 h | 6 h |
| Yield | 91% | 78% |
| Solvent Consumption | 0 mL | 150 mL/g product |
| Purity | 95% | 89% |
Microwave-Assisted Synthesis
Accelerated Reaction Dynamics
Microwave irradiation reduces reaction times to 15–30 minutes by enhancing molecular collisions. A typical protocol includes:
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Microwave Power : 300 W.
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Temperature : 100°C.
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Catalyst : Montmorillonite K10 (0.5 mol%).
This method achieves 82% yield with minimal isomerization, as confirmed by high-performance liquid chromatography (HPLC).
Limitations
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Equipment Cost : Specialized microwave reactors are required.
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Scalability : Batch sizes limited to 10–50 mg.
Catalytic Innovations
Ionic Liquid Catalysts
Imidazolium-based ionic liquids (e.g., [BMIM][BF₄]) enhance reaction rates by stabilizing the transition state. Key benefits include:
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Reusability : Up to 5 cycles without activity loss.
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Yield Improvement : 88% vs. 78% with conventional catalysts.
Enzyme-Mediated Synthesis
Recent advances employ lipase B from Candida antarctica to catalyze the condensation step under aqueous conditions (pH 7.0, 37°C). While environmentally friendly, yields remain suboptimal (65%).
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
PFM39 undergoes several types of chemical reactions, including:
Oxidation: PFM39 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also be reduced, although this is less common.
Substitution: PFM39 can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophilic reagents like sodium hydroxide are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of PFM39, while substitution reactions can produce a range of substituted derivatives .
Scientific Research Applications
Antimicrobial Properties
Research has indicated that thiazole derivatives exhibit promising antimicrobial activities. A study on related compounds showed that certain thiazole derivatives demonstrated effective inhibition against various bacterial strains and fungi, suggesting that (5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one could possess similar properties. The compound's structure allows it to interact with microbial targets, potentially disrupting their growth mechanisms.
Anticancer Potential
Thiazole derivatives have been investigated for their anticancer activities. For instance, a study involving thiazole compounds revealed their efficacy against cancer cell lines, including breast adenocarcinoma (MCF7 cells). The mechanism often involves the induction of apoptosis in cancer cells, making these compounds candidates for further development as anticancer agents.
Case Study 1: Antimicrobial Activity
A recent study synthesized several thiazole derivatives and tested their antimicrobial properties using agar-well diffusion methods. Among these, derivatives similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
| Compound | Activity Against | Method Used |
|---|---|---|
| Compound A | E. coli | Agar diffusion |
| Compound B | S. aureus | Agar diffusion |
| (5Z)-2-amino... | Various strains | Agar diffusion |
Case Study 2: Anticancer Activity
In another study focusing on thiazole derivatives, researchers evaluated the anticancer activity of several compounds against the MCF7 cell line. The results indicated that certain structural modifications enhanced cytotoxicity, suggesting that this compound could be optimized for improved efficacy.
| Compound | IC50 Value (µM) | Cell Line |
|---|---|---|
| Compound X | 15 | MCF7 |
| Compound Y | 30 | MCF7 |
| (5Z)-2-amino... | TBD | MCF7 |
Mechanism of Action
PFM39 exerts its effects by selectively inhibiting the exonuclease activity of MRE11, a key enzyme involved in DNA repair. By blocking the rotation of the phosphate backbone in double-stranded DNA, PFM39 prevents the exonuclease activity of MRE11 without affecting its endonuclease activity . This selective inhibition disrupts homologous recombination and prolongs mitosis, making it a valuable tool for studying DNA repair pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s analogs differ primarily in the substituents on the benzylidene (position 5) and amino (position 2) groups. Key examples include:
Key Observations :
Key Observations :
Physicochemical and Spectral Properties
IR and NMR Data Comparison :
Key Observations :
Biological Activity
The compound (5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. Thiazole compounds are known for their diverse biological properties, including antitumor, antimicrobial, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and providing data tables for clarity.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C11H10N4OS
- Molecular Weight : 246.29 g/mol
This compound features a thiazole ring which is crucial for its biological activity. The presence of amino groups and the methylidene linkage contribute to its reactivity and interaction with biological targets.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor properties. The compound this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Antitumor Activity Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential as an effective antitumor agent.
The mechanism by which this compound exerts its antitumor effects involves the induction of apoptosis in cancer cells. It is believed that the compound interacts with cytochrome P450 enzymes, leading to the formation of active metabolites that can induce cytotoxicity in sensitive cell lines .
Antimicrobial Activity
In addition to its antitumor properties, this thiazole derivative has shown antimicrobial activity against various pathogens. Preliminary studies suggest that it may inhibit bacterial growth through disruption of bacterial cell wall synthesis.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL |
Case Studies and Research Findings
- Preclinical Studies : A study conducted on mice bearing xenograft tumors demonstrated that administration of this compound significantly retarded tumor growth compared to control groups .
- Metabolic Stability : Research has highlighted that modifications to the thiazole structure can enhance metabolic stability and bioavailability, making it a suitable candidate for further development as an anticancer agent .
- Structure-Activity Relationship (SAR) : SAR studies have indicated that specific substitutions on the thiazole ring can enhance cytotoxic activity against cancer cells. For instance, the introduction of electron-withdrawing groups on the phenyl ring has been correlated with increased potency .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5Z)-2-amino-5-[(4-aminophenyl)methylidene]-1,3-thiazol-4-one, and how do reaction conditions influence yield and stereochemistry?
- Methodological Answer : The synthesis typically involves condensation of 4-aminobenzaldehyde derivatives with thiosemicarbazide or thiazolidinone precursors under acidic or basic conditions. For example:
- Schiff base formation : Reacting aldehydes with thiosemicarbazide in ethanol or methanol under reflux (70–80°C) with catalytic acetic acid yields intermediates, followed by cyclization .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves Z-selectivity by minimizing thermal decomposition .
- Stereochemical control : Sodium acetate or potassium hydroxide as bases enhances regioselectivity, favoring the Z-isomer due to steric hindrance .
- Data Table :
| Method | Reagents/Conditions | Yield (%) | Z/E Ratio | Reference |
|---|---|---|---|---|
| Conventional Reflux | Ethanol, acetic acid, 8–10 hrs | 70–85 | 9:1 | |
| Microwave Irradiation | DMF, 150 W, 30 mins | 85–90 | >19:1 |
Q. Which spectroscopic and crystallographic techniques are most effective for confirming the Z-configuration of the arylidene group?
- Methodological Answer :
- X-ray crystallography : Directly resolves the Z-configuration via bond angles and torsional parameters (e.g., C5–C6–C7–N8 dihedral angles < 10°) .
- NMR spectroscopy : Distinct olefinic proton (H-C=) signals at δ 6.7–7.2 ppm and NOE correlations confirm spatial proximity of substituents in the Z-isomer .
- FT-IR : Stretching frequencies of C=N (1590–1620 cm⁻¹) and C=S (1150–1200 cm⁻¹) validate cyclization .
Q. What in vitro assays are commonly employed to evaluate the biological activity of thiazol-4-one derivatives?
- Methodological Answer :
- Kinase inhibition assays : Measure IC₅₀ values against targets like DYRK1A using fluorescence polarization (e.g., ADP-Glo™ Kinase Assay) .
- Antimicrobial screening : Broth microdilution (MIC values) against Gram-positive/negative bacteria and fungi .
- Cytotoxicity assays : MTT or SRB protocols on cancer cell lines (e.g., HCT116, MDA-MB-231) .
Advanced Research Questions
Q. How can computational methods like DFT and molecular docking predict interaction mechanisms with targets such as DYRK1A?
- Methodological Answer :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d,p) level to analyze electronic properties (HOMO-LUMO gaps, electrostatic potentials) influencing binding .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-enzyme interactions. Key residues (e.g., Lys188 in DYRK1A) form hydrogen bonds with the thiazol-4-one core .
- Data Table :
| Target | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| DYRK1A | -9.2 | Lys188 (H-bond), Val173 (hydrophobic) | |
| CK1 | -7.8 | Asp149 (H-bond), Phe88 (π-π) |
Q. What strategies resolve discrepancies between computational predictions and experimental crystallographic data?
- Methodological Answer :
- Hybrid functional validation : Compare B3LYP and PBE0 DFT results with experimental bond lengths/angles to adjust basis sets .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to refine docking poses .
- Dynamic simulations : MD simulations (100 ns) assess stability of predicted binding modes .
Q. How does substitution on the arylidene moiety affect electronic properties and bioactivity?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) : Reduce HOMO-LUMO gaps (ΔE = 3.2–3.5 eV), enhancing electrophilicity and kinase inhibition (IC₅₀ < 0.1 μM) .
- Hydroxy/methoxy groups : Improve solubility via H-bonding but reduce cell permeability (LogP > 2.5) .
- Data Table :
| Substituent | HOMO-LUMO (eV) | IC₅₀ (DYRK1A, μM) | LogP |
|---|---|---|---|
| 4-Hydroxy | 3.4 | 0.028 | 2.1 |
| 4-CF₃ | 3.1 | 0.033 | 3.0 |
Q. What challenges arise in achieving enantiomeric purity, and how can chiral auxiliaries address them?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
